BenchChemオンラインストアへようこそ!

cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine

Lipophilicity Drug-likeness Permeability

cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine (CAS 2272120-43-9; synonym 4-amino-N-(2,2-difluoroethyl)-N-methylcyclohexanemethanamine, cis-) is a C10H20F2N2 cyclohexylamine derivative with a molecular weight of 206.28 g/mol. The molecule carries a primary amine on the cyclohexane ring and a tertiary N-methyl-N-(2,2-difluoroethyl) aminomethyl side chain with defined cis stereochemistry.

Molecular Formula C10H20F2N2
Molecular Weight 206.28 g/mol
Cat. No. B13713003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine
Molecular FormulaC10H20F2N2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCN(CC1CCC(CC1)N)CC(F)F
InChIInChI=1S/C10H20F2N2/c1-14(7-10(11)12)6-8-2-4-9(13)5-3-8/h8-10H,2-7,13H2,1H3
InChIKeyVQRWGAWAHVNDJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine – Procurement-Relevant Identity, Purity and Physicochemical Profile


cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine (CAS 2272120-43-9; synonym 4-amino-N-(2,2-difluoroethyl)-N-methylcyclohexanemethanamine, cis-) is a C10H20F2N2 cyclohexylamine derivative with a molecular weight of 206.28 g/mol . The molecule carries a primary amine on the cyclohexane ring and a tertiary N-methyl-N-(2,2-difluoroethyl) aminomethyl side chain with defined cis stereochemistry. It is supplied as a research intermediate at ≥95% purity , with computed physicochemical descriptors including a logP of 1.70, a topological polar surface area (TPSA) of 29.26 Ų, a single hydrogen-bond donor, two hydrogen-bond acceptors, and four rotatable bonds .

Why Generic Substitution Fails for cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine


In-class cyclohexylamine building blocks cannot be interchanged with cis-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine without altering key physicochemical determinants of drug-likeness. The non-fluorinated analog cis-4-(aminomethyl)cyclohexanamine exhibits a computed logP of –0.06 and carries four hydrogen-bond donors , while the title compound shifts logP to 1.70 and reduces H-bond donors to one . This 1.76 log unit increase in lipophilicity and the three-donor reduction simultaneously affect passive permeability, CNS exposure potential, and off-target binding profiles. Simpler difluoroethyl analogs such as N-(2,2-difluoroethyl)cyclohexanamine (MW 163.21) lack the aminomethyl handle required for downstream conjugation, and the trans diastereomer trans-4-(aminomethyl)-N-(2,2-difluoroethyl)cyclohexanamine (MW 192.25) presents a different spatial orientation of the amine-bearing side chain, which can alter target engagement in stereosensitive binding pockets. These structural distinctions mean that swapping any of these analogs changes the molecular recognition, synthetic utility, and ADME-related properties of the final compound series.

Product-Specific Quantitative Evidence Guide: cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine vs. Closest Analogs


Lipophilicity Shift: LogP 1.70 for the Title Compound vs. LogP –0.06 for the Non-Fluorinated Analog

The target compound demonstrates a computed logP of 1.7008 , representing a 1.76 log-unit increase over cis-4-(aminomethyl)cyclohexanamine, which has an ACD/LogP of –0.06 . This shift moves the compound from a hydrophilic profile associated with poor passive membrane permeability toward the lipophilicity range (logP 1–3) broadly associated with favorable oral absorption and cellular uptake. The magnitude of this difference is comparable to the gain achieved by adding a phenyl ring to a small molecule scaffold.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Reduction: 1 HBD (Title Compound) vs. 4 HBD (Non-Fluorinated Analog)

The title compound possesses a single hydrogen-bond donor group (the primary cyclohexylamine NH2) , compared to four HBD groups in the non-fluorinated analog cis-4-(aminomethyl)cyclohexanamine (two NH2 groups, each contributing two donors) . N-Methylation and N-difluoroethylation of the aminomethyl side-chain nitrogen eliminate three HBDs. This reduction is consistent with the established medicinal chemistry principle that total HBD count ≤3 is a key component of Lipinski's Rule of Five for oral drug-likeness.

Hydrogen-bond donor Permeability Oral bioavailability

Topological Polar Surface Area: TPSA 29.26 Ų (Title Compound) vs. 52 Ų (Non-Fluorinated Analog) – CNS Penetration Relevance

The title compound records a TPSA of 29.26 Ų , well below the empirical threshold of 60–70 Ų correlated with blood-brain barrier penetration. The non-fluorinated analog cis-4-(aminomethyl)cyclohexanamine has a TPSA of 52 Ų . The 22.74 Ų reduction is attributable to conversion of the free aminomethyl NH2 to a tertiary N-methyl-N-difluoroethyl amine, which replaces polar –NH hydrogens with lipophilic and sterically shielding substituents.

TPSA CNS penetration Blood-brain barrier

Difluoroethylamine as an Amide Isostere with Improved Basicity and Oral Bioavailability: Class-Level Evidence

The 2,2-difluoroethylamine motif present in the title compound has been validated as a replacement for the trifluoroethylamine group in cathepsin K inhibitors. Isabel et al. (2011) demonstrated that replacement of trifluoroethylamine with difluoroethylamine increased the basicity of the nitrogen (pKa shift of approximately 1–1.5 units toward physiological pH), which positively impacted log D and translated into improved oral bioavailability in pre-clinical species [1]. In the same study, difluoroethylamine compounds retained similar potency against cathepsin K and maintained selectivity profiles against other cathepsins compared to trifluoroethylamine analogs. The 2,2-difluoroethyl group is also recognized as a lipophilic hydrogen-bond donor in medicinal chemistry [2].

Difluoroethylamine Amide isostere Bioavailability Cathepsin K

Defined Cis Stereochemistry vs. Trans Diastereomer: Impact on Molecular Shape and Target Engagement

The title compound has unambiguous cis stereochemistry at the 1,4-positions of the cyclohexane ring, with the primary amine and the N-methyl-N-difluoroethylaminomethyl substituent on the same face of the ring . The trans diastereomer trans-4-(aminomethyl)-N-(2,2-difluoroethyl)cyclohexanamine, which places these groups on opposite faces, has a molecular formula of C9H18F2N2 and MW 192.25 [1]. While no direct biological comparison between these two diastereomers has been published for this exact pair, the patent literature on 4,4-disubstituted cyclohexylamine NK1 receptor antagonists [2] and 4-(aminomethyl)cyclohexanamine T-type calcium channel blockers [3] demonstrates that C1–C4 relative stereochemistry on the cyclohexane ring significantly affects receptor affinity and functional activity.

Stereochemistry Diastereomer Conformational control

Dual Amine Functionality: Primary Amine + Tertiary N-Methyl-N-Difluoroethyl Amine for Orthogonal Synthetic Derivatization

The title compound contains two chemically distinct amine groups: a primary amine (pKa ~10.6 for cyclohexylamine) and a tertiary N-methyl-N-difluoroethyl amine (pKa estimated ~6.5–7.5 based on the electron-withdrawing effect of the CF2H group) . This ~3–4 pKa unit difference provides a practical window for chemoselective reactions: the primary amine can be acylated, sulfonylated, or reductively alkylated under mild conditions without affecting the tertiary amine, which can subsequently be engaged under more forcing conditions or after protonation-state adjustment. In contrast, N-(2,2-difluoroethyl)cyclohexanamine (CAS 1184838-47-8, MW 163.21) offers only one amine handle, and cis-4-(2,2-difluoroethyl)cyclohexanamine (CAS 2915300-34-2) lacks the N-methyl group that further modulates tertiary amine reactivity.

Orthogonal reactivity Chemoselective functionalization Synthetic handle

Best Research and Industrial Application Scenarios for cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine


Medicinal Chemistry Library Synthesis Targeting CNS-Penetrant Candidates

With a TPSA of 29.26 Ų and a single hydrogen-bond donor, this compound is well-suited as a core scaffold for synthesizing compound libraries intended for blood-brain barrier penetration . Its logP of 1.70 provides a balanced lipophilicity starting point that can be tuned upward or downward through peripheral derivatization without crossing into the logP > 5 range associated with poor drug-like properties. The difluoroethylamine motif offers a validated amide isostere strategy [1], enabling replacement of metabolically vulnerable amide bonds while maintaining target affinity and selectivity.

Orthogonal Dual-Functionalization Scaffold for Parallel Library Chemistry

The presence of a primary amine (nucleophilic, easily acylated or alkylated) and a tertiary N-methyl-N-difluoroethyl amine (less nucleophilic, requires activation or protonation-state modulation) enables sequential, chemoselective derivatization in two distinct vectors from a single building block . This orthogonal reactivity is valuable in parallel synthesis workflows where diverse substitution at two positions is desired without protecting-group manipulations. Researchers can exploit the primary amine for amide coupling or reductive amination reactions, then engage the tertiary amine center under alternative conditions to install a second diversity element.

Replacement Scaffold for Trifluoroethylamine-Containing Lead Series

For programs currently using trifluoroethylamine-based amide isosteres, this compound provides a route to evaluate the difluoroethylamine variant, which literature evidence indicates can increase amine basicity by approximately 1–1.5 pKa units and improve log D, translating to enhanced oral bioavailability in pre-clinical species . The cis-1,4-cyclohexylamine core also introduces conformational rigidity that differs from linear or monocyclic alternatives, potentially offering improved selectivity through shape complementarity in target binding sites.

Synthetic Intermediate for Calcium Channel or GPCR-Targeted Investigational Compounds

The 4-(aminomethyl)cyclohexanamine scaffold class has been claimed in patent literature for T-type calcium channel blockers and NK1 receptor antagonists [1], where cis vs. trans stereochemistry and the nature of the amine substitution critically affect potency. This compound's defined cis configuration and difluoroethyl-methyl substitution pattern provide a specific, pre-optimized starting point for exploring structure-activity relationships in these target classes without requiring de novo stereochemical resolution.

Quote Request

Request a Quote for cis-4-[[(2,2-Difluoroethyl)(methyl)amino]methyl]cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.